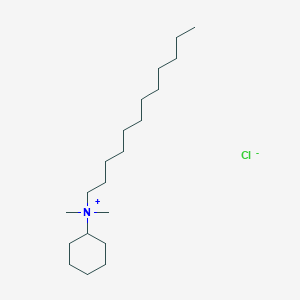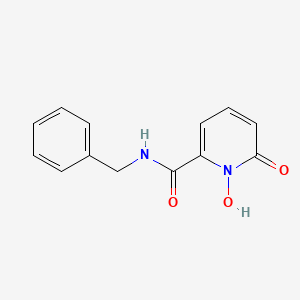-lambda~5~-phosphane CAS No. 113109-83-4](/img/structure/B14309753.png)
[(Diphenylphosphanyl)methylidene](trimethyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. (Diphenylphosphanyl)methylidene-lambda~5~-phosphane is known for its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable methylidene precursor under controlled conditions. One common method involves the use of Grignard reagents, where the reaction of diphenylphosphine with a methylidene Grignard reagent yields the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
化学反応の分析
Types of Reactions
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
科学的研究の応用
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, forming complexes with transition metals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal centers, leading to the activation of substrates and the promotion of specific reactions .
類似化合物との比較
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane can be compared with other similar compounds, such as triphenylphosphine and methylenetriphenylphosphorane. While all these compounds contain phosphorus atoms bonded to carbon atoms, (Diphenylphosphanyl)methylidene-lambda~5~-phosphane is unique in its specific structure and reactivity. It offers distinct advantages in terms of stability and versatility in forming complexes with various metal ions .
List of Similar Compounds
- Triphenylphosphine
- Methylenetriphenylphosphorane
- Tris(diphenylphosphinomethyl)ethane
特性
CAS番号 |
113109-83-4 |
|---|---|
分子式 |
C16H20P2 |
分子量 |
274.28 g/mol |
IUPAC名 |
diphenylphosphanylmethylidene(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C16H20P2/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChIキー |
QKTSHFMVVGWNPB-UHFFFAOYSA-N |
正規SMILES |
CP(=CP(C1=CC=CC=C1)C2=CC=CC=C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
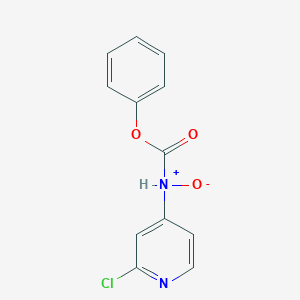
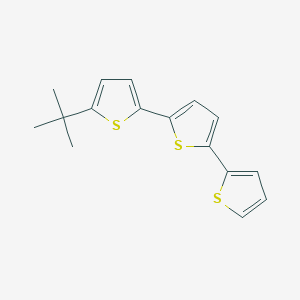

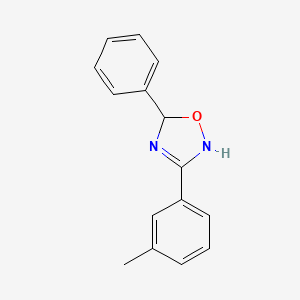

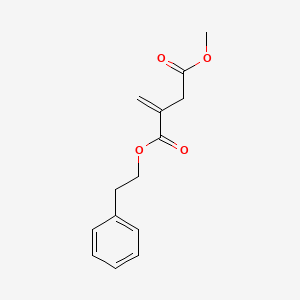

![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

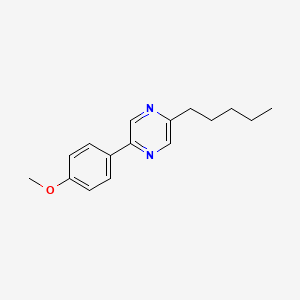
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
